REACTION_CXSMILES
|
[CH2:1]=[O:2].[OH-].[Na+].[C:5]1([CH:12]=[CH:11][CH:10]=[C:8]([OH:9])[CH:7]=1)[OH:6]>O>[C:7]1([CH3:1])[C:8]([OH:9])=[CH:10][CH:11]=[CH:12][CH:5]=1.[C:5]1([CH:12]=[CH:11][CH:10]=[C:8]([OH:9])[CH:7]=1)[OH:6].[CH2:1]=[O:2] |f:1.2,5.6.7|
|
Name
|
|
Quantity
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48.6 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
77 g
|
Type
|
reactant
|
Smiles
|
C1(O)=CC(O)=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
the mixture is further reacted at 50° C. for 3 hours
|
Duration
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3 h
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Type
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DISTILLATION
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Details
|
is distilled off at 120° C. under reduced pressure (reduced degree: 15 mmHg)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1O)C.C1(O)=CC(O)=CC=C1.C=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |